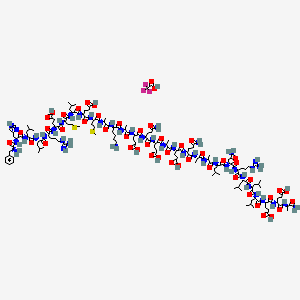

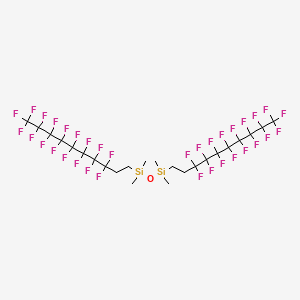

![molecular formula C15H14Cl2O3 B599782 3-(2,4-ジクロロフェニル)-4-ヒドロキシ-1-オキサスピロ[4.5]デク-3-エン-2-オン CAS No. 148476-22-6](/img/structure/B599782.png)

3-(2,4-ジクロロフェニル)-4-ヒドロキシ-1-オキサスピロ[4.5]デク-3-エン-2-オン

説明

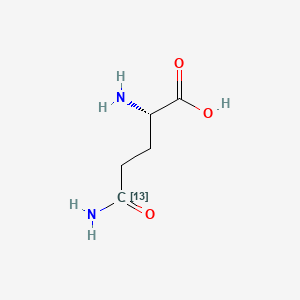

“3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one” is also known as Spirodiclofen . It is a selective, non-systemic acaricide from the new chemical class of tetronic acid derivatives . It shows activity against all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .

Molecular Structure Analysis

The empirical formula of Spirodiclofen is C21H24Cl2O4 . The molecular weight is 411.32 . The structure includes a spiro[4.5]dec-3-en-2-one ring attached to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis

Spirodiclofen has a molecular weight of 411.3 g/Mol . The vapor pressure is 3.00 X 10-04 mPa at 25°C .科学的研究の応用

殺虫活性

BAJ-2510は、スピロジクロフェンの代謝産物であり、殺虫活性を有することが示されています {svg_1}. この化合物は、より優れた生物学的挙動を実現するために農薬の設計に使用されてきました {svg_2}. BAJ-2510は、ヘリオティス・アルミゲラおよびプラテラ・キロステラに対する潜在的な殺虫活性についてスクリーニングされました {svg_3}.

殺ダニ作用

BAJ-2510の由来となるスピロジクロフェンは、殺ダニ作用を有することが知られています {svg_4}. スピロジクロフェンは、ダニの発育を阻害し、パノニクス属、フィロコプトルタ属などの害虫を駆除します {svg_5}.

脂質合成の阻害

スピロジクロフェン、そしてそれに続くBAJ-2510は、脂質合成を阻害します {svg_6}. この作用機序は、スピロジクロフェンに殺虫効果を与えるものです {svg_7}.

代謝の阻害

BAJ-2510は、様々なホルモンの前駆体であるコレステロールの代謝を阻害することにより、スピロジクロフェンで観察される効果に大きく貢献する可能性があります {svg_8}.

リンゴ酸脱水素酵素活性の阻害

研究により、BAJ-2510は、組織培養におけるリンゴ酸脱水素酵素の活性を阻害することが確認されました {svg_9}.

生物学的評価

BAJ-2510を含む一連のスピロテトロニック酸誘導体のエーテル官能基化が設計され、簡便に合成されました {svg_10}. これらの化合物は、分析スペクトルデータに基づいて同定されました {svg_11}.

毒性評価

BAJ-2510の由来となるスピロジクロフェンは、経口、経皮、吸入経路で投与した場合、急性毒性が低いことがわかっています {svg_12}. ウサギの眼や皮膚への刺激性はありませんが、皮膚感作物質であることが判明しました {svg_13}.

毒性効果に対する保護的役割

スピロジクロフェンの毒性効果を調査した研究では、リコピンがスピロジクロフェンの毒性効果を抑制し、選択された生理学的、細胞遺伝学的、解剖学的、生化学的パラメータの値を有意に改善することによって、保護効果を示すことがわかりました {svg_14}.

作用機序

Target of Action

The primary targets of BAJ-2510 are the tetranychid mite species, such as the two-spotted spider mite Tetranychus urticae . These mites are harmful pests that can cause significant damage to a wide range of crops.

Mode of Action

BAJ-2510 belongs to the chemical class of ketoenols or tetronic acids . Its mode of action is the inhibition of lipid synthesis . By inhibiting this essential process, BAJ-2510 disrupts the normal functioning of the mites, leading to their eventual death .

Biochemical Pathways

The inhibition of lipid synthesis by BAJ-2510 affects multiple biochemical pathways within the mites. Lipids play a crucial role in various biological processes, including energy storage, cell membrane structure, and signaling. Therefore, the disruption of lipid synthesis can have profound downstream effects, leading to the impairment of vital functions and ultimately the death of the mites .

Pharmacokinetics

BAJ-2510 is rapidly absorbed and eliminated in rats . Blood concentrations peak at 3-4 hours at low doses and at ≥ 8 hours at higher doses . Urine and feces are the major routes of excretion . BAJ-2510 is extensively metabolized in rats, with up to 11 metabolites identified, representing 59-90% of the administered dose . There is no evidence of bioaccumulation .

Result of Action

The result of BAJ-2510’s action is the effective control of harmful mite populations. By inhibiting lipid synthesis, BAJ-2510 disrupts the normal functioning of the mites, leading to their death . This helps protect crops from damage and supports healthy growth and yield.

Safety and Hazards

生化学分析

Biochemical Properties

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one plays a crucial role in biochemical reactions by inhibiting lipid biosynthesis in mites. This compound interacts with enzymes involved in the synthesis of lipids, particularly acetyl-CoA carboxylase. By inhibiting this enzyme, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one disrupts the production of essential lipids, leading to the death of the target organisms .

Cellular Effects

The effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one on various cell types and cellular processes are profound. In target mite cells, this compound interferes with cell signaling pathways related to lipid metabolism. It also affects gene expression by downregulating genes involved in lipid biosynthesis. Additionally, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one impacts cellular metabolism by reducing the availability of lipids necessary for energy production and membrane synthesis .

Molecular Mechanism

At the molecular level, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects through specific binding interactions with acetyl-CoA carboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in lipid biosynthesis. The inhibition of this enzyme leads to a cascade of effects, including reduced lipid production, altered gene expression, and disrupted cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of lipid biosynthesis, leading to prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits lipid biosynthesis without causing significant toxicity. At high doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is involved in metabolic pathways related to lipid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a pivotal role in the conversion of acetyl-CoA to malonyl-CoA. This interaction disrupts the normal metabolic flux, leading to reduced levels of key metabolites required for lipid production .

Transport and Distribution

Within cells and tissues, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

The subcellular localization of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is primarily within the cytoplasm, where it interacts with acetyl-CoA carboxylase. This localization is crucial for its inhibitory effects on lipid biosynthesis. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .

特性

IUPAC Name |

3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKARNYYJSEROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894959 | |

| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148476-22-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148476-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAJ-2510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAJ-2510 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

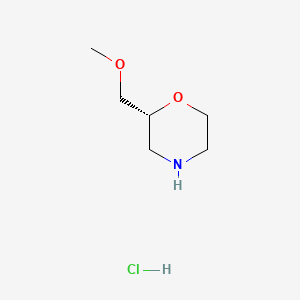

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

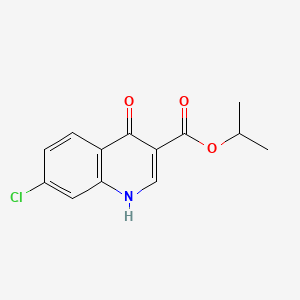

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)